molecular formula C15H14N2 B8779657 N,N'-Propanediylidenedianiline CAS No. 5652-79-9

N,N'-Propanediylidenedianiline

Cat. No.: B8779657
CAS No.: 5652-79-9
M. Wt: 222.28 g/mol
InChI Key: FPKDDRIXOSMQPI-UHFFFAOYSA-N
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Description

N,N'-Propanediylidenedianiline (systematic name: N,N'-[(1E,2E)-propane-1,3-diylidene]dianiline) is a Schiff base compound characterized by a propanediylidene bridge connecting two aniline moieties. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, polymer science, and catalysis.

Properties

CAS No.

5652-79-9

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

N,N'-diphenylpropane-1,3-diimine

InChI

InChI=1S/C15H14N2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-13H,7H2

InChI Key

FPKDDRIXOSMQPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N,N'-Propanediylidenedianiline:

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

  • Structure : Contains a phenylenediamine core with acetyl groups at both nitrogen atoms.
  • Molecular Formula : C₁₀H₁₂N₂O₂ .
  • Applications : Primarily used in laboratory research (e.g., as a precursor for polymer synthesis or ligand design). Unlike this compound, this compound lacks the conjugated imine linkage, reducing its utility in metal coordination chemistry .
  • Key Differences :
    • Functional groups: Acetamide vs. imine.
    • Reactivity: Acetylated amines are less reactive toward electrophiles compared to Schiff bases.

N,N'-Dibenzylethylenediamine (Component of Benzathine Benzylpenicillin, CAS 1538-09-6)

  • Structure : Ethylenediamine backbone with benzyl groups on both nitrogen atoms.
  • Applications : Widely used in pharmaceuticals as a counterion for penicillin to prolong drug release .
  • Comparison :
    • Steric Effects : The benzyl groups introduce significant steric hindrance, limiting its use in catalysis compared to the planar, conjugated Schiff base structure of this compound.
    • Solubility : Hydrophobic benzyl groups reduce water solubility, whereas Schiff bases may exhibit tunable solubility based on substituents.

N-Cinnamylideneaniline (CAS 953-21-9)

  • Structure : Aniline conjugated to a cinnamylidene group via an imine bond.
  • Molecular Formula : C₁₅H₁₃N .
  • Applications : Studied for photochromic properties and organic electronics.
  • Key Contrasts :
    • Conjugation : The cinnamylidene group extends π-conjugation, enhancing optical properties compared to the propane-bridged analog.
    • Thermal Stability : The rigid cinnamylidene structure may offer higher thermal stability than aliphatic propanediylidene bridges.

Comparative Data Table

Property This compound* N,N'-Diacetyl-1,4-phenylenediamine N,N'-Dibenzylethylenediamine N-Cinnamylideneaniline
Molecular Formula C₁₅H₁₄N₂ C₁₀H₁₂N₂O₂ C₁₆H₂₀N₂ (base component) C₁₅H₁₃N
Functional Groups Imine Acetamide Amine (benzylated) Imine (aryl-substituted)
Primary Applications Coordination chemistry Polymer precursors Pharmaceutical salts Organic electronics
Reactivity High (imine ligation) Low (stable acetamide) Moderate (protonatable amine) Moderate (photoactive)
Thermal Stability Moderate High High High

Research Findings and Limitations

  • Coordination Chemistry : Schiff bases like this compound are superior to acetylated amines (e.g., N,N'-Diacetyl-1,4-phenylenediamine) in forming stable metal complexes due to their electron-rich imine bonds .
  • Pharmaceutical Utility : N,N'-Dibenzylethylenediamine’s role in drug formulation highlights the importance of nitrogen steric effects, a property less explored in propane-bridged analogs .
  • Synthetic Challenges : Propanediylidene-linked compounds may face synthetic hurdles (e.g., isomerism) compared to cinnamylidene derivatives, which benefit from straightforward condensation reactions .

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